SaxS,S-BOBPHOS

描述

SaxS, S-BOBPHOS is a compound that combines the techniques of Small-Angle X-ray Scattering (SAXS) and S-BOBPHOS . SAXS is a technique used in material science to determine molecular structure and size . S-BOBPHOS (Spiro-Bis(oxazoline) Phosphorus Ligand) is a chiral ligand used in various applications.

Synthesis Analysis

SAXS is a non-invasive reciprocal space characterization technique that provides statistically representative microstructural information about a material . It is used to probe the microstructure of nanoporous materials . The SAXS method is accurate, non-destructive, and usually requires only a minimum of sample preparation .Molecular Structure Analysis

SAXS has proven valuable in advancing structure determination of RNAs as a complementary method, which is also applicable to large-sized RNAs . It can determine nanoparticle size distributions, resolve the size and shape of (monodisperse) macromolecules, determine pore sizes, characteristic distances of partially ordered materials, and much more .Chemical Reactions Analysis

SAXS is used for the determination of the microscale or nanoscale structure of particle systems in terms of such parameters as averaged particle sizes, shapes, distribution, and surface-to-volume ratio . It can study not only particles but also the structure of ordered systems like lamellae, and fractal-like materials .Physical And Chemical Properties Analysis

SAXS is capable of delivering structural information of dimensions between 1 and 100 nm, and of repeat distances in partially ordered systems of up to 150 nm . It is typically done using hard X-rays with a wavelength of 0.07 – 0.2 nm .科学研究应用

Structural Biology

Small-Angle X-ray Scattering (SAXS): is extensively used in structural biology to study the size, shape, and dynamics of large biological molecules. This technique is particularly beneficial as it can provide essential information about molecules directly in solution, without the need for crystallization or flash-freezing samples . SAXS has been instrumental in unveiling the function of these molecules and is a key tool for studying protein complexes, DNA, and RNA .

Drug Discovery and Formulations

In the realm of pharmaceutical sciences, SAXS is employed to understand the structure of pharmaceutically relevant materials from molecular to colloidal dimensions. It plays a pivotal role in drug and vaccine target discovery, as well as analyzing viruses. SAXS facilitates research, development, and quality control at various stages of drug development .

Synthetic Biology

SAXS has transformative applications in synthetic biology. For instance, it has been used to determine the molecular structure of artificial proteins, aiding in the design of new protein structures. This method allows probing proteins and nucleic acids in various experimental conditions, addressing biological questions that are crucial for synthetic biology applications .

Material Science

In material science, SAXS is utilized for guiding the design of single-atom and sub-nanocluster catalysts. It helps in monitoring electronic structure, atomic configuration, and size changes of catalysts during real-time working conditions. This is essential for studying reaction mechanisms and optimizing catalyst design .

Molecular Biology

SAXS offers a wide range of applications in molecular biology. It can determine the average size and shape of particles present in solution based on the scattering of X-rays. This technique is powerful for studying flexible and dynamic systems, such as proteins and other biomolecules, providing insights into folding-unfolding processes, conformational changes, and complex formation .

Biochemistry

SAXS is valuable in biochemistry for advancing the structure determination of RNAs and other biomolecules. It serves as a complementary method to high-resolution techniques like NMR spectroscopy and X-ray crystallography, especially useful for large-sized RNAs and proteins where traditional methods face limitations .

Pharmaceutical Science

SAXS is applied in pharmaceutical science to characterize liposomes and other nano-based drug delivery systems. It helps in understanding the incorporation of active components into membranes and provides insights into the morphology and flexibility of these carriers, which is crucial for quality control in pharmaceutical manufacturing .

作用机制

Target of Action

The primary targets of SAXS are the atomic and molecular structures of the compound under investigation . SAXS is used to study the size, shape, and conformational flexibility of biological macromolecules and complexes .

Mode of Action

SAXS works by measuring the scattering intensity of X-rays as a function of spatial frequency when X-rays are projected onto a sample . This allows for the determination of the atomic configuration, electronic structure, and size changes of the compound .

Result of Action

The result of SAXS analysis is a detailed understanding of the compound’s structure at the atomic and molecular level . This can include information on the size, shape, and conformation of the compound .

未来方向

The future research of SAXS should focus on extending machine time, simplifying SAXS data treatment, optimizing modeling methods in order to achieve an integrated structural biology based on SAXS as a practical tool for investigating the structure-function relationship of biomacromolecules in the food industry .

属性

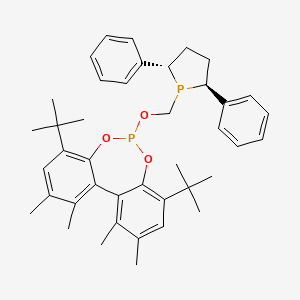

IUPAC Name |

4,8-ditert-butyl-6-[[(2S,5S)-2,5-diphenylphospholan-1-yl]methoxy]-1,2,10,11-tetramethylbenzo[d][1,3,2]benzodioxaphosphepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50O3P2/c1-26-23-32(40(5,6)7)38-36(28(26)3)37-29(4)27(2)24-33(41(8,9)10)39(37)44-46(43-38)42-25-45-34(30-17-13-11-14-18-30)21-22-35(45)31-19-15-12-16-20-31/h11-20,23-24,34-35H,21-22,25H2,1-10H3/t34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDUDCHTDZHIKW-PXLJZGITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1C)C3=C(C(=CC(=C3OP(O2)OCP4C(CCC4C5=CC=CC=C5)C6=CC=CC=C6)C(C)(C)C)C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C(=C1C)C3=C(C(=CC(=C3OP(O2)OCP4[C@@H](CC[C@H]4C5=CC=CC=C5)C6=CC=CC=C6)C(C)(C)C)C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50O3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SaxS,S-BOBPHOS | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[(2E)-3-(2-Thienyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1456745.png)

![4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1456755.png)

![3-Isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1456759.png)

![2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1456762.png)